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molecular formula C14H17FO3 B3376713 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 122770-39-2

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B3376713
M. Wt: 252.28 g/mol
InChI Key: BBKOAONWYJVESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486199B1

Procedure details

To a 500 ml round-bottom flask equipped with a mechanical stirrer, condenser and addition funnel were added magnesium turnings (3.50 g, 140 mmol) and enough THF to cover the Mg. A solution of 1-bromo-4-fluorobenzene (12.45 g, 70.43 mmol) in THF (90 ml) was added dropwise at such a rate that the reaction maintained a gentle reflux following reaction-initiation (the initiation may be accomplished by warming the flask). After the mixture was refluxed for an additional 2.5 h, a solution of 1,4-cylohexanedione monoethylene ketal (10.00 g, 64.03 mmol) in THF (75 ml) was added dropwise. The mixture was kept at refluxing for an additional 2 h before being quenched with saturated ammonium chloride solution (7 ml). After removal of the magnesium salts by filtration, the filtrate was concentrated to dryness. The residue was dissolved in CHCl3 and washed with water and brine. The organic layer was separated, dried over MgSO3, and concentrated. The residue was purified by flash chromatography (30% ether in petroleum ether) to afford the desired alcohol (13.50 g, 87%) as a colorless solid. mp 133-134° C. 1H NMR (500 MHz, CDCl3) δ1.69 (d, J=11.7 Hz, 2H), 1.79 (d, J=12.2 Hz, 2H), 2.05-2.18 (m, 4H), (m, 4H), 7.02 (t, J=8.3, 2H), 7.47-7.50 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.45 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[O:12][CH2:11]1>C1COCC1>[CH2:11]1[O:12][C:13]2([CH2:18][CH2:17][C:16]([OH:19])([C:3]3[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=3)[CH2:15][CH2:14]2)[O:20][CH2:10]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.45 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml round-bottom flask equipped with a mechanical stirrer, condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
CUSTOM
Type
CUSTOM
Details
reaction-initiation (the initiation
TEMPERATURE
Type
TEMPERATURE
Details
by warming the flask)
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for an additional 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before being quenched with saturated ammonium chloride solution (7 ml)
CUSTOM
Type
CUSTOM
Details
After removal of the magnesium salts
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (30% ether in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCC(CC2)(C2=CC=C(C=C2)F)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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